molecular formula C66H40Cl6F2O9 B13399035 2-(4-chlorophenyl)-3-[(4-chlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(4-fluorophenyl)-3-[(4-fluorophenyl)methylidene]-6-hydroxychromen-4-one CAS No. 91079-83-3

2-(4-chlorophenyl)-3-[(4-chlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(4-fluorophenyl)-3-[(4-fluorophenyl)methylidene]-6-hydroxychromen-4-one

Cat. No.: B13399035
CAS No.: 91079-83-3
M. Wt: 1227.7 g/mol
InChI Key: WBADKMLOQVKUSC-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-3-[(4-chlorophenyl)methylidene]-6-hydroxychromen-4-one, 2-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)methylidene]-6-hydroxychromen-4-one, and 2-(4-fluorophenyl)-3-[(4-fluorophenyl)methylidene]-6-hydroxychromen-4-one are complex organic compounds belonging to the class of chromen-4-one derivatives. These compounds are characterized by the presence of chlorophenyl, dichlorophenyl, and fluorophenyl groups, respectively, attached to a chromen-4-one core structure. They are of significant interest in the fields of medicinal chemistry and organic synthesis due to their potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of these compounds typically involves the condensation of appropriate substituted benzaldehydes with 6-hydroxychromen-4-one under basic conditions. The reaction proceeds via the formation of a benzylidene intermediate, which then undergoes cyclization to yield the desired chromen-4-one derivatives. Common reagents used in these reactions include sodium hydroxide or potassium hydroxide as bases, and the reactions are often carried out in solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

These chromen-4-one derivatives undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 6-position can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromen-4-one derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

These compounds have a wide range of scientific research applications, including:

    Chemistry: Used as intermediates in the synthesis of more complex organic molecules.

    Biology: Studied for their potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for their potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For example, their potential anticancer activity may be attributed to their ability to inhibit key enzymes involved in cell proliferation and survival. The presence of halogen atoms in the phenyl rings can enhance their binding affinity to target proteins, leading to increased biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)ethylamine
  • 4-chlorophenylacetic acid
  • 4-chlorophenyl isocyanate

Uniqueness

The uniqueness of 2-(4-chlorophenyl)-3-[(4-chlorophenyl)methylidene]-6-hydroxychromen-4-one, 2-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)methylidene]-6-hydroxychromen-4-one, and 2-(4-fluorophenyl)-3-[(4-fluorophenyl)methylidene]-6-hydroxychromen-4-one lies in their specific substitution patterns and the presence of the chromen-4-one core structure. These features confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

91079-83-3

Molecular Formula

C66H40Cl6F2O9

Molecular Weight

1227.7 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-[(4-chlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(4-fluorophenyl)-3-[(4-fluorophenyl)methylidene]-6-hydroxychromen-4-one

InChI

InChI=1S/C22H12Cl4O3.C22H14Cl2O3.C22H14F2O3/c23-16-4-1-11(8-18(16)25)7-15-21(28)14-10-13(27)3-6-20(14)29-22(15)12-2-5-17(24)19(26)9-12;2*23-15-5-1-13(2-6-15)11-19-21(26)18-12-17(25)9-10-20(18)27-22(19)14-3-7-16(24)8-4-14/h1-10,22,27H;2*1-12,22,25H

InChI Key

WBADKMLOQVKUSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C2C(OC3=C(C2=O)C=C(C=C3)O)C4=CC=C(C=C4)F)F.C1=CC(=CC=C1C=C2C(OC3=C(C2=O)C=C(C=C3)O)C4=CC=C(C=C4)Cl)Cl.C1=CC(=C(C=C1C=C2C(OC3=C(C2=O)C=C(C=C3)O)C4=CC(=C(C=C4)Cl)Cl)Cl)Cl

Origin of Product

United States

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